REACTION_SMILES
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[Br:1][CH2:2][CH3:3].[CH3:30][C:31]#[N:32].[K+:24].[K+:25].[O-:26][C:27]([O-:28])=[O:29].[cH:4]1[cH:5][cH:6][cH:7][c:8]2[cH:9][c:10]3[cH:11][cH:12][cH:13][cH:14][c:15]3[c:16]([CH2:18][NH:19][CH2:20][CH2:21][CH2:22][OH:23])[c:17]12>>[CH2:2]([CH3:3])[N:19]([CH2:18][c:16]1[c:15]2[c:10]([cH:9][c:8]3[cH:7][cH:6][cH:5][cH:4][c:17]31)[cH:11][cH:12][cH:13][cH:14]2)[CH2:20][CH2:21][CH2:22][OH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCNCc1c2ccccc2cc2ccccc12
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Name
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Type
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product
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Smiles
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CCN(CCCO)Cc1c2ccccc2cc2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |